4-Chloro-2-(4-methoxyphenyl)quinazoline
Description
Historical Context and Significance of Quinazoline (B50416) Heterocycles
The journey of quinazoline chemistry began in the 19th century, with the first synthesis of a quinazoline derivative. Since then, the field has expanded exponentially, particularly with the discovery of naturally occurring quinazoline alkaloids and the subsequent realization of their potent biological activities. These natural products provided the initial impetus for medicinal chemists to explore the synthetic diversification of the quinazoline scaffold, leading to the creation of vast libraries of novel compounds with a wide array of therapeutic applications. The historical significance of quinazolines is underscored by their presence in numerous clinically approved drugs, validating the enduring importance of this heterocyclic system.
The Quinazoline Nucleus as a Privileged Structure in Drug Discovery and Development
In the realm of drug discovery, certain molecular scaffolds are termed "privileged structures" due to their ability to bind to multiple, unrelated biological targets with high affinity. The quinazoline nucleus is a quintessential example of such a scaffold. nih.gov Its rigid, planar structure, coupled with the presence of nitrogen atoms that can act as hydrogen bond acceptors, provides an ideal framework for molecular recognition by a diverse range of proteins. The versatility of the quinazoline ring allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize target binding and therapeutic efficacy. This inherent "drug-like" nature of the quinazoline core has cemented its status as a highly valued template in the design of novel therapeutic agents.
Overview of Pharmacological Diversity Associated with Quinazoline Derivatives
The pharmacological landscape of quinazoline derivatives is remarkably broad and diverse, a testament to their privileged nature. nih.gov These compounds have been shown to exhibit a wide spectrum of biological activities, making them valuable assets in the fight against numerous diseases. nih.gov One of the most prominent areas of investigation has been in oncology, where quinazoline-based compounds have been successfully developed as targeted cancer therapies. nih.gov Beyond their anticancer properties, quinazoline derivatives have demonstrated significant potential as antimicrobial, anti-inflammatory, anticonvulsant, and antiviral agents, among others. nih.govnih.gov This remarkable pharmacological versatility continues to drive research into new applications for this remarkable class of compounds.
Table 1: Pharmacological Activities of Quinazoline Derivatives
| Pharmacological Activity | Therapeutic Area |
|---|---|
| Anticancer | Oncology |
| Antimicrobial | Infectious Diseases |
| Anti-inflammatory | Inflammatory Disorders |
| Anticonvulsant | Neurology |
| Antiviral | Infectious Diseases |
| Antihypertensive | Cardiovascular Diseases |
| Antidiabetic | Metabolic Disorders |
| Analgesic | Pain Management |
Research Focus on 4-Chloro-2-(4-methoxyphenyl)quinazoline within the Quinazoline Class
Within the vast family of quinazoline derivatives, this compound has garnered attention as a key synthetic intermediate and a molecule of interest in its own right. The presence of a chlorine atom at the 4-position of the quinazoline ring renders this position highly susceptible to nucleophilic substitution, making it a versatile building block for the synthesis of a wide array of 4-substituted quinazoline analogs. The 2-(4-methoxyphenyl) substituent also plays a crucial role in modulating the biological activity of the molecule. Research into this specific compound has primarily focused on its utility in the development of novel anticancer agents. For instance, it serves as a precursor for the synthesis of potent inducers of apoptosis (programmed cell death) in cancer cells. documentsdelivered.comresearchgate.net Studies on related 4-anilinoquinazoline (B1210976) derivatives have demonstrated that modifications at the 4-position are critical for their anticancer activity, often by targeting key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases. mdpi.combeilstein-journals.org The investigation of this compound and its derivatives continues to be an active area of research, with the aim of developing more effective and selective cancer therapies.
Table 2: Research Highlights of this compound and its Derivatives
| Research Area | Key Findings |
|---|---|
| Synthetic Chemistry | Serves as a versatile intermediate for the synthesis of 4-substituted quinazolines due to the reactive 4-chloro group. |
| Anticancer Drug Discovery | Precursor for the synthesis of potent apoptosis inducers. documentsdelivered.comresearchgate.net |
| Analogs have shown inhibitory activity against tyrosine kinases. mdpi.com | |
| Derivatives have demonstrated antiproliferative activity against various cancer cell lines. beilstein-journals.org |
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-(4-methoxyphenyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-19-11-8-6-10(7-9-11)15-17-13-5-3-2-4-12(13)14(16)18-15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHKQTMYCDKELI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352708 | |
| Record name | 4-chloro-2-(4-methoxyphenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55391-00-9 | |
| Record name | 4-chloro-2-(4-methoxyphenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Studies of 4 Chloro 2 4 Methoxyphenyl Quinazoline
Formation of 4-Aminoquinazoline Derivatives via Amination Reactions
The displacement of the C-4 chlorine atom by various amine nucleophiles is one of the most extensively studied reactions of 4-chloroquinazolines. This nucleophilic aromatic substitution (SNAr) reaction provides facile access to a diverse library of 4-aminoquinazoline derivatives, a scaffold recognized as a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. nih.govnih.gov
The reaction of 4-Chloro-2-(4-methoxyphenyl)quinazoline with primary or secondary amines, especially anilines, yields the corresponding 4-anilinoquinazoline (B1210976) derivatives. Research has shown that these reactions can be carried out under various conditions. Microwave-mediated N-arylation in a THF/H₂O solvent system has been reported as a rapid and efficient method for synthesizing these derivatives in good yields. nih.gov This base-free protocol is compatible with a range of substituted anilines. nih.gov
The electronic properties of the reacting amine influence the reaction conditions. Electron-rich amines, such as primary aliphatic amines or anilines with electron-donating groups, readily react with 4-chloroquinazolines under milder conditions to give 4-aminoquinazolines in moderate to good yields. nih.gov Conversely, reactions involving electron-poor amines may require longer reaction times or more forcing conditions to achieve satisfactory yields. nih.gov Subsequent N-alkylation of the newly formed amino group is also a common derivatization strategy. researchgate.net
| Amine Nucleophile | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Substituted Anilines | Microwave, THF/H₂O, 100-120°C, 10-40 min | N-Aryl-2-(4-methoxyphenyl)quinazolin-4-amine derivatives | Good to Excellent | nih.gov |
| N-Methylanilines | Microwave, THF/H₂O, 100°C, 10-20 min | N-Aryl-N-methyl-2-(4-methoxyphenyl)quinazolin-4-amine derivatives | 63-90% | nih.gov |
| Primary Aliphatic Amines | Conventional heating, various solvents (e.g., EtOH, Dioxane) | N-Alkyl-2-(4-methoxyphenyl)quinazolin-4-amine derivatives | Moderate to Good | nih.gov |
Alkylation and Arylation Reactions at Nitrogen or Carbon Centers
Beyond amination, the this compound scaffold can be functionalized through carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are effective methods for introducing aryl or heteroaryl groups at the C-4 position. nih.govnih.gov This reaction typically involves coupling the 4-chloroquinazoline (B184009) with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base. nih.govnih.gov This strategy significantly expands the structural diversity of accessible derivatives, allowing for the synthesis of complex poly-aromatic systems. nih.gov
While direct C-alkylation at the C-4 position is less common, N-alkylation of the 4-aminoquinazoline derivatives (formed as described in section 3.1) is a frequently employed strategy to further modify the molecule. researchgate.net This sequential approach—amination followed by alkylation—allows for the introduction of a wide variety of alkyl groups onto the exocyclic nitrogen atom, which can be crucial for tuning the pharmacological properties of the final compound. researchgate.net
Hydrolysis and Alcoholysis Reactions at C-4
The C-4 chloro group can be displaced by oxygen nucleophiles through hydrolysis and alcoholysis.
Hydrolysis: Under aqueous acidic or basic conditions, this compound undergoes hydrolysis to yield 2-(4-methoxyphenyl)quinazolin-4(3H)-one. This reaction represents the reverse of the common synthetic step where the quinazolinone is converted to the 4-chloro derivative using a chlorinating agent like phosphorus oxychloride or thionyl chloride. researchgate.net The quinazolinone product exists in tautomeric equilibrium with its 4-hydroxyquinazoline (B93491) form.
Alcoholysis: The reaction with alcohols or phenols in the presence of a base leads to the formation of 4-alkoxy or 4-aryloxy derivatives. For instance, treatment of this compound with sodium ethoxide results in nucleophilic substitution to afford the corresponding 4-ethoxy derivative. A mild and efficient method for synthesizing 4-phenoxyquinazoline (B3048288) derivatives involves the use of aryne chemistry, reacting quinazolin-4(3H)-ones (the hydrolyzed form of the title compound) with an aryne generated in situ. nih.gov
Introduction of Diverse Pharmacophoric Groups
The high reactivity of the C-4 chloro group makes this compound an excellent starting material for introducing various pharmacophores, which are molecular features responsible for a drug's biological activity. The quinazoline (B50416) core itself is considered a "privileged structure" in drug discovery. nih.gov
Anilino Groups: As detailed in section 3.1, the introduction of substituted anilines at C-4 is a key strategy in the development of potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors for cancer therapy. nih.gov
Substituted Alkyl/Aryl Amines: The incorporation of side chains containing basic nitrogen atoms, such as in N-aminoalkyl(anilino) derivatives, can enhance DNA binding affinity, a mechanism relevant to certain anticancer agents. researchgate.netnih.gov
Hydrazinyl Group: Reaction with hydrazine (B178648) introduces a 4-hydrazinyl group, which serves as a versatile intermediate for constructing fused heterocyclic rings, such as triazoles, known to possess a broad range of biological activities. ekb.eg
Alkoxy and Aryloxy Moieties: Displacement of the chlorine with alcohols or phenols introduces ether linkages, modifying the compound's lipophilicity and hydrogen bonding capacity, which can significantly impact its pharmacokinetic and pharmacodynamic profile. nih.gov
Heterocycle Annulation and Fused Ring System Formation
The this compound scaffold is a valuable precursor for the synthesis of fused polycyclic heterocyclic systems. A prominent example is the formation of triazolo[4,3-c]quinazolines. The synthesis typically begins with the nucleophilic displacement of the C-4 chlorine by hydrazine hydrate (B1144303) to form 2-(4-methoxyphenyl)-4-hydrazinylquinazoline. This key intermediate can then undergo cyclocondensation with various reagents, such as orthoesters or aldehydes, to construct the fused 1,2,4-triazole (B32235) ring, yielding the tricyclic triazoloquinazoline system. ekb.eg These fused heterocycles are of significant interest due to their diverse pharmacological properties, including potential anticancer activity. ekb.eg
Studies on Reactivity and Selectivity Governing Substitutions
The chemical behavior of this compound is dominated by the reactivity of the C-4 position. The substitution reactions described above occur selectively at this site due to the electronic properties of the quinazoline ring system. The C-4 carbon is significantly more electrophilic than other positions on the ring. nih.gov
This enhanced reactivity is a result of the strong electron-withdrawing inductive effect of the two adjacent nitrogen atoms (at positions 1 and 3) in the pyrimidine (B1678525) ring. This effect polarizes the C4-Cl bond and stabilizes the negatively charged Meisenheimer complex intermediate formed during nucleophilic aromatic substitution (SNAr). In studies involving 2,4-dichloroquinazoline (B46505), it has been consistently shown that nucleophilic attack occurs preferentially at the C-4 position over the C-2 position. nih.gov
The nature of the leaving group also plays a role. While the chloro group is a good leaving group, it has been noted in palladium-catalyzed cyanation reactions that this compound is less reactive than its 4-tosylquinazoline analogue, affording the 4-cyano product in only 11% yield under conditions where the tosylate reacts more efficiently. nih.gov Furthermore, the rate of substitution is influenced by the nucleophilicity of the attacking species; electron-rich nucleophiles react more rapidly than electron-poor ones. nih.gov
Pharmacological and Biological Activity Investigations of 4 Chloro 2 4 Methoxyphenyl Quinazoline and Analogues
Anticancer Potential and Cytotoxic Activity
The quinazoline (B50416) core, particularly when substituted at the 2 and 4 positions, gives rise to compounds with significant anticancer and cytotoxic properties. nih.gov Structure-activity relationship (SAR) studies have frequently identified 2-chloroquinazoline (B1345744) derivatives as highly potent compounds within their respective series. nih.gov The mechanism of action for these compounds is often multifaceted, involving the inhibition of critical cellular processes like tubulin polymerization, which disrupts microtubule dynamics essential for cell division. nih.govnih.gov
Inhibition of Cancer Cell Proliferation (e.g., MCF-7, HCT116, HEPG2, T47D, PC-3, A549)
Analogues of 4-Chloro-2-(4-methoxyphenyl)quinazoline have demonstrated potent inhibitory effects against the proliferation of a diverse panel of human cancer cell lines.
A notable analogue, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, was identified as a potent inhibitor of cell proliferation, showing a GI50 (concentration for 50% growth inhibition) of just 2 nM in the T47D breast cancer cell line. acs.orgnih.gov This compound also proved effective in the PC-3 prostate cancer mouse model. acs.orgnih.gov
Other 2-chloro-4-anilinoquinazoline derivatives have shown significant antiproliferative activity. For instance, a quinazoline-chalcone derivative (14g) displayed high activity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, with GI50 values of 1.81 µM and 1.28 µM, respectively. nih.gov Further studies on morpholine-substituted quinazoline derivatives revealed significant cytotoxicity against A549 (lung cancer) and MCF-7 cells, with IC50 values for the most active compound (AK-10) being 8.55 µM and 3.15 µM, respectively. rsc.org
Inhibition of Tubulin Polymerization
The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. researchgate.net Microtubules, essential components of the cytoskeleton, are polymers of α- and β-tubulin heterodimers that play a crucial role in cell division, motility, and intracellular transport. researchgate.net Compounds that interfere with tubulin polymerization can arrest cells in the G2/M phase of the cell cycle, leading to apoptosis. researchgate.netacs.org The 4-anilinoquinazoline (B1210976) scaffold, closely related to this compound, has been identified as a potent inhibitor of tubulin polymerization, often acting at the colchicine (B1669291) binding site. nih.govbeilstein-journals.orgnih.gov
Research into a series of 4-anilinoquinazolines revealed that these compounds can be powerful inducers of apoptosis through the inhibition of tubulin polymerization. acs.orgnih.gov For instance, the analogue 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was found to be a highly potent agent, inhibiting tubulin polymerization and inducing apoptosis at nanomolar concentrations. acs.orgnih.gov Structure-activity relationship (SAR) studies highlighted that, unlike EGFR kinase inhibitors which also share the 4-anilinoquinazoline core, the N-methylation of the aniline (B41778) linker was critical for potent tubulin inhibition. acs.orgnih.gov
Further studies on related analogues, such as 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one , confirmed that this class of compounds targets the colchicine binding site on tubulin. This compound exhibited an IC₅₀ value of 0.77 μM for tubulin assembly inhibition and achieved 99% inhibition of colchicine binding at a 5 μM concentration. acs.orgnih.gov Molecular modeling and biological assays confirmed that these derivatives disrupt microtubule formation, leading to cell cycle arrest and subsequent cell death. acs.orgnih.govnih.gov
Table 1: Tubulin Polymerization Inhibition by Quinazoline Analogues
| Compound | Target | Activity Metric | Potency | Reference |
|---|---|---|---|---|
| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | Tubulin Polymerization | Inhibition | Potent | acs.orgnih.gov |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Tubulin Assembly | IC₅₀ | 0.77 μM | acs.orgnih.gov |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Colchicine Binding | Inhibition at 5 μM | 99% | acs.orgnih.gov |
Activity Against Multidrug-Resistant Cancer Cells (e.g., ABC Transporter Overexpression)
A major obstacle in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of structurally and mechanistically diverse anticancer drugs. nih.govresearchgate.net One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents. nih.govnih.govbibliotekanauki.pl
Developing compounds that can bypass or are not substrates of these efflux pumps is a critical strategy to overcome MDR. nih.govbibliotekanauki.pl The quinazoline derivative 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine has demonstrated efficacy in cancer cells that overexpress the P-gp transporter. acs.orgnih.gov This suggests that its cytotoxic activity is not diminished by this common resistance mechanism, making it a promising candidate for treating resistant tumors. acs.orgnih.gov The ability of such compounds to maintain potency against MDR cell lines highlights their potential to overcome the limitations of conventional chemotherapy. rsc.org
Table 2: Activity of a Quinazoline Analogue Against MDR Cancer Cells
| Compound | MDR Mechanism | Activity | Significance | Reference |
|---|---|---|---|---|
| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | ABC transporter (Pgp-1) overexpression | Effective | Bypasses a common multidrug resistance mechanism | acs.orgnih.gov |
Antimicrobial Activity
Quinazoline derivatives are recognized for their broad-spectrum antimicrobial properties, showing activity against a variety of pathogenic bacteria and fungi. mdpi.comnih.govresearchgate.net The structural features of the quinazoline nucleus, including the ability to introduce various substituents at different positions, allow for the fine-tuning of its antimicrobial efficacy. nih.govnih.gov
Antibacterial Spectrum (Gram-Positive and Gram-Negative)
Derivatives of this compound have shown notable antibacterial activity. Studies have demonstrated that specific quinazoline derivatives are effective against methicillin-resistant Staphylococcus aureus (MRSA), a significant Gram-positive pathogen, with minimum inhibitory concentrations (MICs) reported to be as low as 15.625 μg/mL. The presence of the 4-chloro and methoxy (B1213986) groups within the quinazoline structure is thought to contribute to this enhanced antibacterial effect. nih.gov Research on various substituted quinazolinones has consistently shown activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting a broad spectrum of activity. nih.gov For example, certain pyrrolidine-substituted quinazolinones have displayed promising effects against both bacterial types. nih.gov
Antifungal Spectrum
The quinazoline scaffold has also been a foundation for the development of potent antifungal agents. mdpi.comresearchgate.net Research has shown that derivatives can exhibit significant inhibitory effects against a range of fungi. mdpi.commdpi.com For example, certain quinazolinone derivatives have shown strong activity against Fusarium moniliforme, comparable to the standard drug griseofulvin. mdpi.com Other synthesized derivatives have demonstrated potent activity against various phytopathogenic fungi. mdpi.comresearchgate.net The introduction of different substituents, often containing chloro or methoxy groups, has been shown to yield compounds with good antifungal activity. nih.gov
Antimycobacterial Activity (Antitubercular)
Tuberculosis remains a major global health issue, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new antitubercular agents. nih.gov Quinazoline derivatives have been investigated for this purpose and have shown promising results. nih.gov For instance, the derivative 1,2-di(quinazolin-4-yl)diselane (DQYD) demonstrated significant antimycobacterial activity, with a minimum inhibitory concentration comparable to clinical drugs. nih.gov The mechanism of action for this compound was linked to the disruption of intracellular ATP homeostasis and the induction of DNA damage in the mycobacteria. nih.gov The quinazoline framework is considered a valuable scaffold for developing new drugs to combat tuberculosis. cbijournal.com
Table 3: Antimicrobial Spectrum of Quinazoline Derivatives
| Activity Type | Pathogen Example | Compound Type | Observed Effect | Reference |
|---|---|---|---|---|
| Antibacterial (Gram-Positive) | MRSA | Quinazoline derivatives | MIC as low as 15.625 μg/mL | |
| Antifungal | Fusarium moniliforme | Substituted quinazolinone | Strong activity | mdpi.com |
| Antimycobacterial | Mycobacterium tuberculosis | 1,2-di(quinazolin-4-yl)diselane (DQYD) | Inhibition of growth, disruption of ATP homeostasis | nih.gov |
Anti-inflammatory and Analgesic Effects
Quinazoline and its derivatives are well-documented for their anti-inflammatory and analgesic activities. mdpi.comnih.govencyclopedia.pub The marketed non-steroidal anti-inflammatory drug (NSAID) proquazone (B1679723) is a quinazoline derivative, underscoring the therapeutic potential of this chemical class in treating inflammation and pain. mdpi.com
Numerous studies have synthesized and screened novel quinazoline derivatives, identifying compounds with significant anti-inflammatory and analgesic properties. nih.govnih.gov In some cases, newly developed derivatives have shown potency exceeding that of standard drugs like indomethacin. nih.gov The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, with some compounds showing selectivity for COX-2, which is associated with a more favorable side-effect profile compared to non-selective NSAIDs. nih.gov The structural versatility of the quinazoline ring allows for modifications that can enhance these effects, making it a continued focus of research for new anti-inflammatory and analgesic agents. mdpi.comencyclopedia.pub
Cyclooxygenase (COX-2) Inhibition
Research into the anti-inflammatory potential of quinazoline derivatives has included the investigation of their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. While direct studies on this compound are limited, research on analogous structures provides insight into the potential of this chemical class as COX-2 inhibitors.
One study synthesized a series of novel 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives, which share a similar core structure. Within this series, the compound 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide demonstrated a notable COX-2 inhibition of 47.1% at a concentration of 20 μM. mdpi.com Although this compound is not identical to this compound, the presence of the 4-methoxyphenyl (B3050149) group at the 2-position is a shared feature, suggesting that this substitution pattern may be favorable for interaction with the COX-2 enzyme. The study highlighted that compounds with substituents at the para-position of the 3-phenyl ring were active as COX-2 inhibitors. mdpi.com Further research is necessary to specifically determine the COX-2 inhibitory activity of this compound.
Antioxidant Properties
The antioxidant potential of quinazoline derivatives has been a subject of significant interest, with studies exploring how different substituents on the quinazoline ring influence this activity. The presence of hydroxyl and methoxy groups, in particular, has been shown to be crucial for the antioxidant capacity of these compounds. nih.gov
In a study evaluating 2-substituted quinazolin-4(3H)-ones, it was determined that for a 2-phenylquinazolin-4(3H)-one to exhibit antioxidant activity, the presence of at least one hydroxyl group in addition to a methoxy substituent, or a second hydroxyl group on the phenyl ring (in ortho or para positions), is required. nih.gov This finding is relevant to this compound, which possesses a methoxy group in the para position of the phenyl ring. While this specific compound lacks a hydroxyl group, the structure-activity relationships established in these studies suggest that derivatives incorporating hydroxyl groups could exhibit significant antioxidant effects.
Various assays have been employed to evaluate the antioxidant properties of quinazolinone derivatives, including DPPH, ABTS, and TEAC-CUPRAC methods. nih.gov For instance, certain 2,3-dihydroquinazolin-4(1H)-ones have been synthesized and evaluated for their antioxidant activities, demonstrating the broad interest in this chemical class as potential antioxidants. sapub.org The antioxidant activity is often attributed to the ability of these compounds to donate a hydrogen atom or an electron to scavenge free radicals. sapub.org
Antiviral Applications
The quinazoline scaffold has been identified as a promising framework for the development of novel antiviral agents. nih.govnih.gov While specific antiviral studies on this compound are not extensively documented, the broader class of quinazoline and quinazolinone derivatives has demonstrated activity against a range of viruses.
For example, phenotypic screening has identified 2,3,6-trisubstituted quinazolinone compounds as novel inhibitors of Zika virus (ZIKV) replication. nih.govnih.gov Further studies on these analogues revealed potent and broad activities against both ZIKV and Dengue virus (DENV), with some compounds exhibiting EC50 values as low as 86 nM with no significant cytotoxicity. nih.govnih.gov The research indicated that even di-substituted quinazolinone compounds can inhibit ZIKV replication. nih.gov
The antiviral potential of quinazolines extends to other viruses as well. Some derivatives have been investigated for their activity against human rotavirus and have been prioritized as a novel class of potent antiviral substances due to their significant activity and low cytotoxicity. acs.org The versatility of the quinazoline ring system allows for structural modifications that can be tailored to target specific viral proteins or replication mechanisms, making it a valuable scaffold in the ongoing search for new antiviral therapies. researchgate.net
Other Documented Therapeutic Potentials
Beyond the aforementioned activities, this compound and its analogues have been explored for a variety of other therapeutic applications, including antihypertensive, diuretic, antidiabetic, and antimalarial effects.
Antihypertensive and Diuretic Activities
Quinazoline derivatives are well-established as antihypertensive agents, with clinically used drugs like prazosin (B1663645) featuring this heterocyclic system. nih.gov Research in this area has continued to explore new analogues with improved efficacy and side effect profiles.
A study on new derivatives of quinazolines linked with isoxazole (B147169) synthesized a series of compounds and evaluated their in vivo antihypertensive activity. Notably, the compound 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one exhibited potent antihypertensive activity. nih.gov This analogue shares the 2-(4-methoxyphenyl)quinazoline (B11875040) core with the subject compound, and its activity suggests that this structural motif is conducive to α1-adrenergic receptor blocking properties, similar to prazosin, leading to a reduction in blood pressure. nih.gov The study also noted that some of these compounds produced their effects without significantly affecting heart rate and had a prolonged duration of action. nih.gov The diuretic potential of quinazoline derivatives has also been documented, often in conjunction with their antihypertensive properties. nih.gov
Antidiabetic Potential
The management of diabetes mellitus is another therapeutic area where quinazoline derivatives have shown promise. nih.govnih.gov Various studies have investigated the potential of this chemical class to modulate blood glucose levels.
Research on quinoline-based hybrids, which share structural similarities with quinazolines, has identified compounds with potent α-glucosidase inhibitory activity, a key mechanism in controlling postprandial hyperglycemia. nih.gov For instance, certain 7-chloro-N-phenylquinolin-4-amine derivatives showed more promising α-glucosidase inhibition than the reference inhibitor, acarbose. nih.gov Furthermore, studies on quinoxaline (B1680401) derivatives, which are bioisosteric to quinazolines, have revealed potent dipeptidyl peptidase-IV (DPP-4) inhibitors, another important target in diabetes therapy. nih.gov These findings suggest that the quinazoline scaffold, including derivatives like this compound, could be a valuable starting point for the design of new antidiabetic agents.
Antimalarial Activity
The emergence of drug-resistant malaria parasites has necessitated the search for new antimalarial agents, and quinazoline derivatives have been a focus of this research. nih.govacs.orglongdom.org The natural product febrifugine, which contains a quinazolinone moiety, has long been known for its antimalarial properties and has inspired the synthesis of numerous analogues.
Studies on 4-anilino-2-trichloromethylquinazolines have identified compounds with significant antiplasmodial activity against the W2 strain of Plasmodium falciparum, with IC50 values in the micromolar range and favorable selectivity indexes. nih.gov These findings highlight the potential of the 4-substituted quinazoline scaffold in antimalarial drug discovery. Further research on quinazolinone-2-carboxamide derivatives has led to the identification of potent inhibitors with in vivo efficacy in a humanized mouse model of P. falciparum malaria. acs.org The structure-activity relationship studies in this class of compounds have provided valuable insights for optimizing the antimalarial potency of quinazoline-based molecules. acs.org
Anticonvulsant Activity
The quinazoline scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities, including significant potential in the development of anticonvulsant agents. nih.govmdpi.commdpi.com The core structure of quinazoline has been the subject of extensive research, leading to the synthesis and evaluation of numerous derivatives for their efficacy in controlling seizures. nih.gov Modifications at various positions of the quinazoline ring have been explored to understand the structure-activity relationships (SAR) that govern their anticonvulsant effects. mdpi.comnih.gov
Investigations into quinazoline-based compounds have often focused on their interactions with the GABAergic system, a major inhibitory neurotransmitter system in the central nervous system. mdpi.com Many synthetic quinazoline derivatives are designed to act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA and thereby reducing neuronal excitability. mdpi.com Another identified mechanism of action for some quinazoline analogues is the inhibition of carbonic anhydrase, an enzyme implicated in seizure activity. nih.gov
Detailed Research Findings
While direct and extensive research on the anticonvulsant properties of This compound is not widely available in the public domain, the anticonvulsant potential of this specific molecule can be inferred by examining studies on structurally related analogues. The key structural features of this compound are the quinazoline core, a chloro substituent at the 4-position, and a 4-methoxyphenyl group at the 2-position.
Research on various quinazoline derivatives has highlighted the importance of substituents at the 2, 3, and 6-positions for anticonvulsant activity. For instance, the presence of a halogen, such as chlorine, on the quinazoline ring has been shown in some cases to influence the anticonvulsant profile of the molecule. nih.gov In one study, a 6-chloro derivative of a quinazoline analogue demonstrated notable anticonvulsant potency against both electroshock-induced and pentylenetetrazol (PTZ)-induced seizures. nih.gov
The substitution at the 2-position with an aryl group is a common strategy in the design of anticonvulsant quinazolines. The nature and substitution pattern of this aryl ring can significantly impact the compound's activity. The 4-methoxyphenyl group, with its electron-donating methoxy substituent, has been incorporated into various heterocyclic scaffolds to explore its effect on biological activity. For example, a study on quinazolin-4(3H)-one derivatives included an analogue with a 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio) substituent, indicating the interest in this particular moiety in the context of anticonvulsant drug discovery. mdpi.com
In a study focused on a series of 2,3,8-trisubstituted-4(3H)-quinazoline derivatives, several compounds were identified as potent anticonvulsants with low neurotoxicity when compared to standard drugs like methaqualone and sodium valproate. nih.gov This underscores the therapeutic potential of the quinazoline scaffold. Another research effort synthesized a number of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives, with some exhibiting moderate to significant anticonvulsant activity in comparison to diazepam. nih.gov
Furthermore, the evaluation of novel N-substituted-6-fluoro-quinazoline-4-amine derivatives revealed significant anticonvulsant activity in several compounds, with some showing higher potency than the reference drugs methaqualone and valproate in a subcutaneous pentylenetetrazole (scPTZ) test. mdpi.com These findings collectively suggest that the quinazoline nucleus is a viable template for the development of new anticonvulsant agents, and that substitutions at key positions are critical for modulating their efficacy.
Below are data tables from studies on representative quinazoline analogues, which help to illustrate the structure-activity relationships within this class of compounds.
Table 1: Anticonvulsant Activity of Selected Quinazolin-4(3H)-one Derivatives
Data sourced from a study on 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives. nih.gov
Table 2: Anticonvulsant Screening of N-Substituted-6-fluoro-quinazoline-4-amine Derivatives
Data from a study evaluating novel quinazoline derivatives for anticonvulsant activity. mdpi.com
Structure Activity Relationship Sar Studies for 4 Chloro 2 4 Methoxyphenyl Quinazoline Analogues
Impact of Substitutions on the Quinazoline (B50416) Core (C-2, C-4, C-6, C-7, C-8)
The biological activity of quinazoline derivatives is highly sensitive to the nature and position of substituents on the core heterocyclic system. nih.gov Modifications at positions C-2, C-4, C-6, C-7, and C-8 have been shown to modulate the efficacy and mechanism of action of these compounds.
C-2 Position: The C-2 position is a critical determinant of activity. For instance, in a series of quinazoline-based anticancer agents, a 2-chloro substituted analogue demonstrated the highest potency, showing ten times more effectiveness than the parent compound. nih.gov Conversely, the introduction of other substituents at C-2, such as hydroxyl, propoxy, phenoxy, or various amino groups, led to a significant decrease in activity. nih.gov For antimicrobial applications, SAR studies have revealed that the presence of methyl, amine, or thiol groups at the C-2 position is often essential for activity. nih.gov
C-4 Position: The C-4 position is pivotal for the interaction of many quinazoline derivatives with their biological targets. In a series of 4-anilinoquinazolines designed as apoptosis inducers, the presence of a methyl group on the nitrogen atom linking the aniline (B41778) ring to the C-4 position was found to be essential for their activity. nih.gov General studies on quinazolinone derivatives suggest that incorporating an amine or a substituted amine at the C-4 position can enhance antimicrobial properties. nih.gov
C-6 and C-7 Positions: Substitutions at the C-6 and C-7 positions can have divergent effects depending on the specific biological target. For 4-anilinoquinazolines acting as apoptosis inducers, any substitution at the 6- and 7-positions resulted in a decrease in potency. nih.gov In contrast, for quinazoline derivatives designed as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, the introduction of electron-donating groups at these same positions was found to increase the compounds' activity. mdpi.com Further highlighting the target-dependent nature of these substitutions, the placement of a nitro group at the C-6 position has been shown to improve the anticancer potency of certain quinazoline derivatives. nih.gov
C-8 Position: The C-8 position has been explored for improving the potency and selectivity of quinazoline-based inhibitors. Research on quinazolin-4-ones as tankyrase inhibitors demonstrated that introducing larger substituents at C-8, such as nitro or diol groups, could create new interactions with the target enzyme, thereby enhancing both affinity and selectivity. nih.govresearchgate.net For antimicrobial quinazolinones, the presence of a halogen atom at the C-8 position can lead to improved activity. nih.gov Additionally, a phenyl ring at the C-8 position has been associated with enhanced anti-cancer potency. nih.gov
| Position | Favorable Substituent(s) | Observed Effect | Reference |
|---|---|---|---|
| C-2 | -Cl | Increased anticancer activity | nih.gov |
| C-2 | -CH3, -NH2, -SH | Essential for antimicrobial activity | nih.gov |
| C-4 | -N(CH3) anilino | Essential for apoptosis induction | nih.gov |
| C-6 / C-7 | None (unsubstituted) | Higher potency for apoptosis induction | nih.gov |
| C-6 / C-7 | Electron-donating groups | Increased EGFR kinase inhibition | mdpi.com |
| C-6 | -NO2 | Improved anticancer potency | nih.gov |
| C-8 | -NO2, Diol groups | Improved tankyrase inhibition (affinity & selectivity) | nih.govresearchgate.net |
| C-8 | Halogen | Improved antimicrobial activity | nih.gov |
Role of the 4-Methoxyphenyl (B3050149) Moiety on Biological Activity
The 2-(4-methoxyphenyl) group is a key feature of the parent compound and plays a significant role in its biological profile. In the discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine as a potent inducer of apoptosis, the 4-methoxyphenyl moiety was an integral part of this highly active molecule. nih.gov
SAR studies comparing the 4-methoxyphenyl group to other substituents on the phenyl ring have provided further insight. In one study on antiproliferative agents, a derivative containing a 4-methoxyphenyl group (compound 1a) was used as a benchmark. nih.gov Analogues with a 4-ethoxyphenyl group or a 4-methylthiophenyl group at the same position exhibited a similar degree of antiproliferative activity against A549 lung cancer cells. nih.gov However, none of the synthesized derivatives in that series showed higher activity than the original 4-methoxyphenyl compound, underscoring its favorable contribution to the molecule's potency. nih.gov
Influence of Linker Modifications Between the Quinazoline and Phenyl Ring
The linker connecting the quinazoline core (typically at C-4) and a phenyl ring is a crucial element that can be modified to optimize pharmacological activity. The length, flexibility, and chemical nature of this linker can dictate how the molecule fits into a binding pocket.
For a series of 4-anilinoquinazolines identified as potent apoptosis inducers, the linker was a simple N-methyl group. SAR studies revealed that this specific linker was not just a minor feature but was absolutely essential for the observed biological activity. nih.gov
In other quinazoline-based scaffolds, more complex linkers have been explored. For a series of quinazolinone antimalarial agents, extensive modifications were made to a three-atom linker between the quinazolinone ring and a benzoic acid moiety. acs.org These studies found that positioning an ether oxygen atom at the central position of this linker was a strongly beneficial modification that dramatically improved potency. acs.org In a different context, a flexible four-carbon linker between a sulfamoyl-aryl moiety and the quinazoline core was found to enhance both antiproliferative and EGFR kinase inhibitory activities. mdpi.com These findings collectively show that modifications to the linker are a powerful strategy for modulating the biological profile of quinazoline derivatives.
Correlation of Electronic and Steric Effects with Pharmacological Profiles
The pharmacological activity of quinazoline analogues is governed by a complex interplay of electronic and steric factors. The electron-donating or electron-withdrawing nature of substituents, as well as their size and spatial arrangement, can significantly influence binding affinity and efficacy.
Quantum chemical studies have been employed to formally correlate the electronic structure of quinazoline derivatives with their biological activity, such as their inhibitory effect on the NTR1 receptor. jcchems.com More empirical SAR studies have also shed light on these relationships. For example, in the development of EGFR inhibitors, para-substitution on the aniline ring with electron-withdrawing groups (EWGs) such as -Cl, -Br, -F, or -SO2CH3 resulted in higher inhibitory activity compared to analogues bearing electron-donating groups (EDGs) like -CH3 or -OCH3. mdpi.com Similarly, for certain antibacterial quinazolinones, the presence of a strong EWG like a nitro group on the phenyl ring was found to be beneficial for activity against specific bacterial strains, while EDGs like a methoxy (B1213986) group tended to decrease activity. nih.gov
Steric effects are also critical. In one study, the introduction of a substituent at the ortho position of a phenyl ring was found to be deleterious to activity. acs.org This was hypothesized to be due to a repulsive conformational change, demonstrating how steric hindrance can prevent the molecule from adopting the optimal conformation for binding to its target. acs.org
| Effect Type | Substituent/Feature | Impact on Activity | Compound Class/Target | Reference |
|---|---|---|---|---|
| Electronic | Electron-Withdrawing Groups (EWGs) on aniline ring | Higher inhibitory activity | EGFR Kinase Inhibitors | mdpi.com |
| Electronic | Electron-Donating Groups (EDGs) on aniline ring | Lower inhibitory activity | EGFR Kinase Inhibitors | mdpi.com |
| Electronic | -NO2 (strong EWG) on phenyl ring | Increased antibacterial activity (strain-dependent) | Antibacterial quinazolinones | nih.gov |
| Steric | Ortho-substituent on phenyl ring | Deleterious to activity (repulsive conformation) | Antimalarial quinazolinones | acs.org |
Strategic Introduction of Halogen Atoms and Electron-Withdrawing Groups
The strategic placement of halogen atoms and other electron-withdrawing groups (EWGs) is a common and effective strategy in medicinal chemistry to enhance the potency and modulate the properties of drug candidates. This holds true for the quinazoline class of compounds.
The introduction of a chlorine atom at the C-2 position of the quinazoline ring has proven to be particularly effective. A 2-chloro-substituted analogue was identified as a highly potent anticancer agent, and the specific compound 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was discovered as a powerful inducer of apoptosis. nih.govnih.gov
Halogenation at other positions has also yielded positive results. For antimicrobial quinazolinones, having a halogen atom at the C-6 or C-8 position can improve biological activity. nih.gov In the development of dual EGFR-HER2 inhibitors, a derivative featuring a 4-bromo-phenylethylidene-hydrazinyl moiety showed inhibitory activity comparable to the established drug lapatinib. mdpi.com This study also reinforced the general principle that para-substitution of the phenyl ring with various EWGs, including halogens (-Cl, -Br, -F), led to superior activity over electron-donating groups. mdpi.com
Beyond halogens, other EWGs like the nitro group (-NO2) have been used effectively. A nitro group at C-6 has been shown to improve the anticancer potency of certain quinazolines, while at C-8, it can enhance the affinity and selectivity of tankyrase inhibitors. nih.govnih.gov
Computational and Theoretical Chemistry Studies of 4 Chloro 2 4 Methoxyphenyl Quinazoline
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target, such as a protein receptor. This method is widely used to understand the structural basis of ligand-target interactions and to screen for potential drug candidates. Studies on derivatives of 4-Chloro-2-(4-methoxyphenyl)quinazoline have been instrumental in identifying its potential to interact with various key therapeutic targets.
Binding free energy (often represented as a docking score in kcal/mol) is a calculated value that estimates the strength of the interaction between a ligand and its target protein. A more negative value typically indicates a stronger and more stable interaction. While specific binding energy values for this compound itself are not extensively documented, studies on its close derivatives provide insight into the binding potential of the quinazoline (B50416) scaffold. For instance, various quinazolinone derivatives have shown calculated binding energies ranging from -4.8 to -12.4 kcal/mol against targets like COX-2, VEGFR2, and EGFR, indicating favorable binding affinities. nih.govfip.orgnih.gov
| Derivative Class | Target Protein | Reported Binding Energy Range (kcal/mol) |
| Quinazolinone Derivatives | COX-2 | -4.8 to -8.18 |
| Quinazoline-Morpholine Hybrids | VEGFR2 | -12.4 |
| Quinazoline-Morpholine Hybrids | EGFR | -10.36 |
Note: The data represents values for quinazoline derivatives, not the specific title compound, but indicates the binding potential of the general scaffold. nih.govfip.orgnih.gov
Docking studies on compounds derived from the this compound scaffold have identified crucial interactions within the binding sites of several important protein targets. The 4-chloro group is typically replaced by other functional groups to achieve biological activity, but the 2-(4-methoxyphenyl)quinazoline (B11875040) core consistently engages with key residues.
VEGFR-2 and EGFR: The quinazoline scaffold is a well-known "hinge-binder" for many protein kinases. In both Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), derivatives frequently form hydrogen bonds with conserved amino acid residues in the ATP-binding site's hinge region. For EGFR, this key residue is often Met793, while for VEGFR-2, it is Cys919. nih.govjapsonline.commdpi.comrsc.org The anilinoquinazolines, synthesized from 4-chloroquinazoline (B184009) precursors, are noted as potent dual inhibitors of both EGFR and VEGFR-2. nih.govnih.govresearchgate.net
COX-2: Cyclooxygenase-2 (COX-2) is a key enzyme in inflammation. Molecular docking has been used to evaluate quinazoline derivatives as potential COX-2 inhibitors, showing that the scaffold can fit within the enzyme's active site. nih.govresearchgate.net
Antimicrobial Receptor Proteins: The quinazoline framework has been investigated for its antimicrobial potential. Docking studies have shown that derivatives can bind to essential bacterial enzymes like DNA gyrase and tyrosyl-tRNA synthetase, suggesting a mechanism for their antibacterial action. nih.govlookchem.comrsc.org
The stability of the ligand-protein complex is determined by a combination of intermolecular forces.
Hydrogen Bonding: The nitrogen atoms within the quinazoline ring are critical pharmacophoric features, often acting as hydrogen bond acceptors. They typically interact with the backbone amide protons of hinge residues in kinases, such as Met793 in EGFR and Cys919 in VEGFR-2. nih.govrsc.org
Hydrophobic and π-Interactions: The aromatic rings of the quinazoline and the 2-(4-methoxyphenyl) substituent are crucial for establishing hydrophobic and pi-stacking interactions. In VEGFR-2, for example, derivatives are stabilized by interactions with hydrophobic residues like Leu840, Val848, and Phe1047. mdpi.com
Halogen Interactions: While the chlorine at the C4 position is highly reactive and often substituted in final drug candidates, its presence on the parent molecule offers the potential for halogen bonding. This type of non-covalent interaction, where chlorine acts as an electrophilic region, can contribute to binding affinity and selectivity, although it is less commonly documented in docking studies of this series compared to hydrogen bonding and hydrophobic interactions.
Molecular Dynamics (MD) Simulations to Assess Ligand-Protein Complex Stability
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are performed to validate the results of molecular docking by assessing the stability of the predicted ligand-protein complex in a simulated physiological environment.
Studies on quinazoline derivatives have employed MD simulations to confirm the stability of their binding poses within targets like VEGFR2 and EGFR. nih.govnih.gov Key metrics analyzed during these simulations include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial docked positions. Low and stable RMSD values (e.g., around 1-2 Å) over the simulation time suggest a stable binding complex. nih.gov
Root Mean Square Fluctuation (RMSF): This indicates the flexibility of individual amino acid residues. Lower fluctuations in the binding site residues upon ligand binding can signify a stable interaction.
Hydrogen Bond Occupancy: MD simulations can track the percentage of time specific hydrogen bonds are maintained, confirming the importance of key interactions predicted by docking. For example, simulations have shown that hydrogen bonds between quinazoline derivatives and VEGFR active site residues can be maintained for over 90% of the simulation time. nih.gov
These simulations provide strong evidence that the binding modes predicted by docking are energetically favorable and that the ligand remains stably bound to its target. nih.govmdpi.com
Quantum Chemical Calculations (Density Functional Theory - DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, such as their geometry, charge distribution, and orbital energies.
DFT calculations have provided significant insights into the chemical reactivity and electronic nature of the 4-chloroquinazoline scaffold.
Optimized Geometry: DFT methods are used to calculate the most stable three-dimensional conformation of the molecule by minimizing its energy.
Electronic Structure and Reactivity: A key application of DFT for this class of compounds has been to explain the regioselectivity of nucleophilic aromatic substitution (SNAr). Calculations on 2,4-dichloroquinazoline (B46505), a related precursor, revealed that the carbon atom at position 4 has a higher coefficient for the Lowest Unoccupied Molecular Orbital (LUMO) compared to the carbon at position 2. nih.govresearchgate.net This higher LUMO coefficient indicates that the C4 position is more electrophilic and thus more susceptible to attack by nucleophiles. This theoretical finding perfectly aligns with experimental observations where amines and other nucleophiles preferentially substitute the chlorine at the C4 position, making this compound an ideal starting material for creating diverse libraries of 4-substituted quinazoline derivatives. nih.govresearchgate.net
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the LUMO is an indicator of a molecule's chemical stability and reactivity. This has been calculated for various quinazoline derivatives to correlate electronic structure with biological activity. sapub.orgresearchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO energy (EHOMO) correlates with the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties.
In a typical FMO analysis of a substituted quinazoline, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. The electron-donating p-methoxyphenyl group at position C2 would be expected to raise the HOMO energy level, while the electron-withdrawing chlorine atom at C4 would lower the LUMO energy level. This combined effect would likely result in a relatively small energy gap, suggesting significant biological reactivity. DFT studies on similar quinazoline structures confirm these general trends. researchgate.netnih.gov
Table 1: Representative FMO Data for a Substituted Quinazoline System
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating capacity. |
| ELUMO | -2.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting capacity. |
| Energy Gap (ΔE) | 3.7 | Indicates chemical reactivity and kinetic stability. |
Note: Data are representative based on DFT calculations for similar quinazoline scaffolds and are for illustrative purposes.
Electrostatic Potential Surface (EPS) Mapping
Electrostatic Potential Surface (EPS or MEP) mapping is a visualization method that illustrates the charge distribution on the surface of a molecule. researchgate.net It is crucial for predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions govern drug-receptor binding. The map uses a color scale where red indicates regions of high electron density (negative electrostatic potential), typically associated with lone pairs of electronegative atoms, and blue indicates regions of low electron density (positive electrostatic potential), usually around hydrogen atoms bonded to electronegative atoms. Green and yellow represent areas with intermediate potential. researchgate.net
For this compound, the EPS map would show the most negative potential (red/yellow regions) concentrated around the two nitrogen atoms of the quinazoline ring and the oxygen atom of the methoxy (B1213986) group, as these are the most electronegative centers. These sites are predicted to be susceptible to electrophilic attack and are key for hydrogen bonding interactions. researchgate.net The chlorine atom would also contribute to the negative potential. The most positive potential (blue regions) would be located on the hydrogen atoms of the aromatic rings, identifying them as potential sites for nucleophilic interaction. researchgate.net
Reactivity Descriptors (e.g., Fukui Functions)
Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity and stability. These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). Key descriptors include:
Chemical Potential (μ): Represents the escaping tendency of electrons from a system.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.
Electrophilicity Index (ω): Quantifies the energy stabilization when the system acquires additional electronic charge.
Fukui functions are local reactivity descriptors that identify which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. DFT calculations on 2,4-dichloroquinazoline have shown that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. nih.gov This aligns with experimental observations where nucleophilic substitution preferentially occurs at this position. nih.gov For this compound, the C4 position is therefore predicted to be the primary site for nucleophilic substitution reactions.
Table 2: Calculated Global Reactivity Descriptors (Illustrative)
| Descriptor | Formula | Value (Illustrative) | Implication for Reactivity |
|---|---|---|---|
| Chemical Potential (μ) | (EHOMO+ELUMO)/2 | -4.35 eV | High value suggests high reactivity. |
| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | 1.85 eV | Low value indicates lower stability and higher reactivity. |
| Global Softness (S) | 1 / (2η) | 0.27 eV⁻¹ | High value indicates the molecule is highly reactive. |
| Electrophilicity Index (ω) | μ² / (2η) | 5.09 eV | High value indicates a strong capacity to accept electrons. |
Note: Values are illustrative, calculated from the representative FMO data in Table 1.
Bond Dissociation Energy Calculations
Bond Dissociation Energy (BDE) is the energy required to homolytically break a specific bond in a molecule. Calculating BDEs helps to identify the weakest bonds and predict the most likely fragmentation pathways or reactive sites in a molecule. For halo-heterocycles, the C-X (where X is a halogen) bond is often critical to its reactivity, particularly in cross-coupling reactions. nih.gov
Theoretical calculations using the G3B3 composite method have determined the BDE for the C-Cl bond at various positions on the quinazoline ring. The C4-Cl bond was found to have the lowest BDE compared to other positions, indicating it is the most labile and reactive site for substitution. nih.gov This computational finding is consistent with the regioselectivity observed in numerous synthetic reactions involving 2,4-dichloroquinazolines. nih.govnih.gov
Table 3: Calculated Bond Dissociation Energies (BDE) for Chloroquinazolines
| Bond Position | BDE (kcal/mol) | Method | Reference |
|---|---|---|---|
| C4-Cl | 92 | G3B3 | nih.gov |
| C2-Cl | 95 | G3B3 | nih.gov |
| C-Cl (on phenyl ring) | 96-97 | G3B3 | nih.gov |
Analysis of Intermolecular Interactions in Crystalline States (e.g., Hirshfeld Surface Analysis, Energy Framework Analysis)
While a crystal structure for this compound is not available in the searched literature, studies on structurally similar quinazoline derivatives provide a clear picture of the expected interactions. nih.govresearchgate.netbohrium.com For a molecule with C, H, N, O, and Cl atoms, the dominant interactions stabilizing the crystal packing are typically H···H, C···H/H···C, O···H/H···O, N···H/H···N, and Cl···H/H···Cl contacts. Red spots on the dnorm map indicate close contacts, such as hydrogen bonds, which are crucial for the stability of the supramolecular structure. nih.gov
Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Substituted Quinazoline
| Interaction Type | Contribution (%) | Description |
|---|---|---|
| H···H | 36.1% | Represents van der Waals forces, often the largest contributor. nih.gov |
| C···H / H···C | 25.8% | Indicates C-H···π interactions and other van der Waals contacts. nih.gov |
| O···H / H···O | 17.7% | Corresponds to hydrogen bonding involving oxygen. nih.gov |
| Cl···H / H···Cl | 10.3% | Corresponds to hydrogen bonding involving chlorine. nih.gov |
| Other (N···H, C···C, etc.) | 10.1% | Minor contributions from other van der Waals and polar interactions. nih.gov |
Note: Data is based on 2-methylquinazolin-4(3H)-one hydrochloride nih.gov and is representative of the types of interactions expected.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions
In the early stages of drug discovery, in silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is essential to assess the "drug-likeness" of a compound. researchgate.nettandfonline.com One of the most common frameworks for this is Lipinski's Rule of Five, which predicts poor oral absorption or permeation if a molecule violates two or more of the following criteria:
Molecular weight (MW) ≤ 500 Da
Logarithm of the octanol-water partition coefficient (logP) ≤ 5
Number of hydrogen bond donors (HBD) ≤ 5
Number of hydrogen bond acceptors (HBA) ≤ 10
Computational tools can quickly calculate these and other properties for a given structure. For this compound, the predicted ADME profile suggests it has favorable drug-like properties. researchgate.net It conforms to Lipinski's Rule of Five, indicating a high likelihood of good oral bioavailability. Further computational studies on various quinazoline derivatives have shown they generally possess promising ADME profiles, making them attractive scaffolds for medicinal chemistry. researchgate.netasianpubs.orgnih.gov
Table 5: Predicted ADME Properties for this compound
| Property | Predicted Value | Lipinski's Rule | Compliance |
|---|---|---|---|
| Molecular Formula | C₁₅H₁₁ClN₂O | - | - |
| Molecular Weight | 270.71 g/mol | ≤ 500 | Yes |
| logP (Lipophilicity) | ~4.1 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 (2xN, 1xO) | ≤ 10 | Yes |
| Molar Refractivity | ~76 | 40-130 | Yes |
Note: Values are calculated based on the chemical structure and common predictive models.
Future Perspectives and Research Challenges in Quinazoline Based Therapeutics
Rational Design of Potent and Selective Agents
A primary challenge in the development of quinazoline-based therapeutics is achieving high potency and selectivity for specific biological targets. The future of designing agents like 4-Chloro-2-(4-methoxyphenyl)quinazoline lies in sophisticated rational design strategies. Techniques such as scaffold hopping, where the core structure is modified while retaining key pharmacophoric features, are being employed to discover novel derivatives with improved activity. nih.gov For instance, the quinazoline (B50416) core can be selected for its ability to interact with the hinge region of protein kinases. nih.gov
Structure-activity relationship (SAR) studies are fundamental to this process. For example, in the development of 4-anilinoquinazolines, it was found that a methyl group on the nitrogen linker was crucial for apoptosis-inducing activity, whereas substitutions at the 6- and 7-positions of the quinazoline ring diminished potency. nih.gov Similarly, for other quinazoline series, the presence and position of substituents on the aniline (B41778) ring, such as cyano groups, were found to significantly influence activity through hydrogen bond formation within the target's binding pocket. mdpi.com The rational design of new derivatives will continue to rely on a deep understanding of these structural nuances to enhance selectivity and minimize off-target effects.
Development of Multi-Targeting Compounds for Complex Diseases
Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways, making single-target drugs prone to limited efficacy and the development of resistance. ingentaconnect.comresearchgate.net A significant future direction for quinazoline-based therapeutics is the design of multi-targeting agents. ekb.eg The quinazoline scaffold is an ideal framework for creating compounds that can modulate several targets simultaneously. researchgate.netekb.eg
This approach has proven effective in treating complex conditions like Alzheimer's disease, where quinazoline derivatives have been designed to inhibit both cholinesterases and β-secretase (BACE-1). nih.gov In oncology, quinazolines are being developed as dual or multi-receptor tyrosine kinase (RTK) inhibitors, targeting EGFR, VEGFR, and PDGFR-β simultaneously. nih.govnih.gov For example, some quinazoline derivatives have demonstrated the ability to inhibit both EGFR and VEGFR-2, offering a way to combat the resistance mechanisms that limit single RTK inhibitors. nih.gov The development of a single molecule that modulates multiple desirable targets offers advantages in pharmacokinetics and pharmacodynamics compared to drug combinations. researchgate.net
Exploration of Novel Therapeutic Indications and Bioactive Targets
The quinazoline nucleus is a "privileged scaffold" known to exhibit a vast array of pharmacological activities. nih.govnih.gov While extensively studied in cancer, future research will undoubtedly uncover novel therapeutic applications for compounds like this compound. The documented biological activities of quinazoline derivatives span a wide spectrum, including:
Anticancer nih.gov
Antimicrobial and Antibacterial nih.govnih.gov
Anti-inflammatory nih.govwisdomlib.org
Antiviral and Anti-HIV nih.gov
Antimalarial nih.gov
Anticonvulsant nih.gov
Neuroprotective nih.gov
The exploration of these diverse bioactivities will lead to the identification of new molecular targets. For instance, beyond the well-established role as tyrosine kinase inhibitors, quinazoline derivatives have been identified as inhibitors of tubulin polymerization, protein lysine (B10760008) methyltransferases (like G9a), and the PI3K/Akt/mTOR pathway. nih.gov Some derivatives have also shown potential as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair. nih.govbiomedres.us A derivative, 2-(3-methoxyphenyl)quinazolin-4(3H)-one, was identified as a leishmania folate inhibitor, highlighting potential antiparasitic applications. arabjchem.org This versatility ensures a rich field for future discovery, applying the quinazoline scaffold to a broader range of human diseases.
Advancement of Efficient and Sustainable Synthetic Methodologies
The advancement of synthetic chemistry is crucial for the large-scale, cost-effective, and environmentally friendly production of quinazoline-based drug candidates. mdpi.com Future research will focus on developing greener and more efficient synthetic routes. mdpi.combenthamdirect.com Recent progress includes transition-metal-free synthesis, which provides a sustainable alternative to traditional methods. mdpi.comnih.gov
Methodologies are being developed that utilize earth-abundant first-row transition metals like copper and iron as catalysts, offering sustainable alternatives to precious metal catalysts. benthamdirect.comresearchgate.net Other innovative approaches include:
Microwave-promoted synthesis, which offers a catalyst- and solvent-free method that can produce quinazolines in excellent yields within minutes. frontiersin.org
Visible light-assisted photo-redox catalysis, providing a metal-free oxidative coupling method. frontiersin.org
One-pot synthesis protocols that improve efficiency and reduce waste. arkat-usa.org
These modern synthetic strategies not only improve efficiency and yield but also align with the principles of green chemistry, a critical consideration for pharmaceutical manufacturing. mdpi.com
Synergistic Integration of Experimental and Computational Approaches for Drug Discovery
The integration of computational and experimental methods is revolutionizing drug discovery. For quinazoline-based therapeutics, this synergy is key to accelerating the design and validation of new drug candidates. In silico tools are increasingly used for the rational design and screening of novel compounds. nih.gov
Density Functional Theory (DFT) calculations, for example, have been used to understand the electronic factors that govern the regioselectivity of synthetic reactions, ensuring the correct isomer of a desired 4-aminoquinazoline is produced. researchgate.net Molecular docking simulations help predict the binding modes of quinazoline derivatives within the active sites of target enzymes like acetylcholinesterase (AChE) and BACE-1, guiding the design of more potent inhibitors. nih.gov These computational predictions are then validated through experimental assays, creating a powerful feedback loop that refines molecular design and prioritizes candidates for synthesis and further testing. nih.govresearchgate.net
Strategies to Overcome Drug Resistance Mechanisms
A major challenge in cancer therapy is the emergence of drug resistance, which can render targeted therapies like quinazoline-based EGFR inhibitors ineffective. ingentaconnect.comnih.gov A critical area of future research is developing strategies to overcome these resistance mechanisms. Resistance to EGFR inhibitors often arises from secondary mutations in the EGFR gene, such as T790M, or through the activation of bypass signaling pathways. frontiersin.org
Strategies to combat resistance include:
Developing multi-target inhibitors: As discussed, compounds that inhibit both the primary target and potential bypass pathways can prevent or delay the onset of resistance. ingentaconnect.comekb.eg
Designing next-generation inhibitors: Creating new quinazoline derivatives that are effective against mutated forms of the target protein. For example, research focuses on developing inhibitors potent against EGFR-TKI resistant cells. mdpi.com
Combination therapies: While outside the scope of designing a single compound, understanding resistance informs the rational combination of a quinazoline agent with other drugs to block multiple escape routes.
Inhibiting drug efflux pumps: Some cancer cells develop resistance by overexpressing transporter proteins that pump drugs out of the cell. Quinazoline analogs effective in cells overexpressing these pumps are of high interest. nih.govnih.gov
For instance, in non-small cell lung cancer, some quinazoline-based inhibitors like gefitinib (B1684475) may retain sensitivity in cases of C797S mutation without the T790M mutation. frontiersin.org Understanding these specific genetic contexts is crucial for deploying these drugs effectively and designing new ones to overcome clinical resistance.
Q & A
Q. Q1. What are common synthetic routes for 4-Chloro-2-(4-methoxyphenyl)quinazoline, and how can reaction conditions be optimized?
A1. A widely used method involves cyclocondensation of 2-aminobenzonitrile derivatives with substituted carbonyl chlorides. For example, nicotinoyl chloride reacts with 2-aminobenzonitrile under basic conditions (e.g., potassium carbonate) to form the quinazoline core, followed by chlorination at the 4-position . Optimization studies show that solvent choice (e.g., dioxane vs. ethanol) and catalysts (e.g., thiourea derivatives) significantly impact yields. For instance, using ethanol as a solvent with a thiourea catalyst increased yields to 76%, compared to 35% in dioxane without catalysts . Reaction temperature (80–120°C) and pH (neutral to mildly basic) are critical for minimizing side products like dechlorinated intermediates .
Structural Characterization
Q. Q2. What analytical techniques are essential for confirming the structure of this compound?
A2. Basic characterization relies on NMR spectroscopy (¹H, ¹³C) to verify aromatic proton environments and substituent positions. For example, the methoxy group at the 4-position shows a singlet at δ ~3.8 ppm in ¹H NMR . Mass spectrometry (MS) with m/z data confirms the molecular ion peak (e.g., [M+H]⁺ at 241.67) . Advanced structural confirmation requires single-crystal X-ray diffraction (e.g., SHELX programs) to resolve bond angles and crystallographic packing, which is critical for studying π-π stacking interactions in drug design .
Q. Advanced Q2. How can crystallographic data contradictions (e.g., disordered chlorine atoms) be resolved?
A2. Use twinning refinement in SHELXL to model disorder, combined with Hirshfeld surface analysis to assess intermolecular interactions. For example, in a ferrocenyl-quinazoline derivative, partial occupancy of the chloro group was resolved by refining two positional models and validating with residual electron density maps .
Biological Activity Screening
Q. Q3. What in vitro assays are suitable for initial biological activity screening of this compound?
A3. Basic screening includes:
- Kinase inhibition assays (e.g., EGFR or VEGFR2) using fluorescence polarization .
- Antimicrobial testing via broth microdilution (MIC determination) against Gram-positive bacteria .
- Anticonvulsant models like maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents .
Q. Advanced Q3. How can structure-activity relationship (SAR) studies guide derivatization for enhanced activity?
A3. Replace the 4-chloro group with electron-withdrawing groups (e.g., -CF₃) to improve kinase binding affinity . Introduce polar substituents (e.g., -OH) at the quinazoline 6-position to enhance water solubility without compromising CNS permeability . Docking simulations (e.g., AutoDock Vina) can predict binding modes to β-glucocerebrosidase for Parkinson’s disease applications .
Mechanistic Studies
Q. Q4. What is the hypothesized mechanism of action for this compound in kinase inhibition?
A4. The chloro and methoxy groups facilitate hydrogen bonding with kinase ATP-binding pockets. For example, in EGFR inhibition, the quinazoline core mimics adenine, while the 4-methoxyphenyl group occupies a hydrophobic cleft .
Q. Advanced Q4. How can photoaffinity labeling or cryo-EM elucidate unknown targets?
A4. Incorporate a photoactivatable group (e.g., diazirine) at the 2-position. Upon UV irradiation, covalent adducts form with proximal proteins, which are identified via LC-MS/MS . Cryo-EM can resolve quinazoline-enzyme complexes at near-atomic resolution, as demonstrated for β-glucocerebrosidase modulators .
Analytical Method Development
Q. Q5. What HPLC conditions are recommended for purity analysis?
A5. Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of acetonitrile/water (0.1% TFA) at 1 mL/min. Retention times typically range 8–10 minutes .
Q. Advanced Q5. How to address co-elution of synthetic byproducts (e.g., dechlorinated analogs)?
A5. Employ charged aerosol detection (CAD) or HRMS-Orbitrap to distinguish non-UV-active impurities. For example, CAD improved sensitivity for detecting 2-(4-methoxyphenyl)quinazoline (a common byproduct) by 10-fold compared to UV .
Data Contradictions and Reproducibility
Q. Q6. Why do synthetic yields vary significantly (35–76%) across studies?
A6. Key factors include:
Q. Advanced Q6. How to interpret conflicting bioactivity data (e.g., growth inhibition in algae vs. no effect in bacteria)?
A6. Differences in membrane permeability (e.g., Microcystis aeruginosa vs. E. coli) explain species-specific effects. Use liposome permeability assays with fluorescent probes to quantify cellular uptake .
Stability and Storage
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
